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Compound of Interest

Compound Name: 8-lodooctan-1-amine

Cat. No.: B15620766

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-lodooctan-1-amine is a valuable bifunctional molecule widely utilized as a building block and
linker in organic synthesis and medicinal chemistry. Its terminal amino and iodo functionalities
allow for orthogonal derivatization, making it a key intermediate in the synthesis of complex
molecules, including radiolabeled tracers, targeted drug delivery systems, and bioactive
probes. This application note provides a detailed and scalable three-step synthetic protocol for
the production of 8-iodooctan-1-amine hydrochloride, starting from the commercially available
8-aminooctan-1-ol. The described methodology is robust, high-yielding, and amenable to large-
scale production.

Overall Synthetic Scheme
The synthetic pathway involves three key transformations:

» Protection of the amine: The primary amine of 8-aminooctan-1-ol is protected with a tert-
butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step.

o Halogenation: The hydroxyl group of the N-Boc protected intermediate is converted to an
iodide. This is a crucial step for introducing the desired halogen.
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o Deprotection of the amine: The Boc protecting group is removed under acidic conditions to

yield the final product, 8-iodooctan-1-amine, as its hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

. : Typical .
Reactio  Starting Reagent ] Purity
Step . Product Solvent  Yield
Material S (%)
(%)
Di-tert-
tert-Butyl
butyl
Boc 8- (8- ) )
i ) dicarbon Dichloro
1 Protectio  Aminooct  hydroxyo 95-99 >98
ate, methane
n an-1-ol ctyl)carb ]
Triethyla
amate _
mine
tert-Butyl  tert-Butyl  Triphenyl
8- 8- hosphin
lodinatio ( ( prosp Dichloro
2 hydroxyo iodooctyl) e, 85-95 >97
n _ methane
ctyl)carb carbamat Imidazole
amate e , lodine
8-
tert-Butyl
lodoocta
Boc (8- 4 M HCI
_ n-1- _ 1,4-
3 Deprotec  iodooctyl) ) in 1,4- ) 90-98 >99
) amine ) Dioxane
tion carbamat Dioxane
hydrochl
e
oride

Experimental Protocols

Step 1: Synthesis of tert-Butyl (8-

hydroxyoctyl)carbamate

This procedure outlines the protection of the primary amine of 8-aminooctan-1-ol using di-tert-

butyl dicarbonate.
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Materials:

8-Aminooctan-1-ol

Di-tert-butyl dicarbonate ((Boc)z20)

Triethylamine (EtsN)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminooctan-1-ol (1.0 eq)
in dichloromethane (approx. 0.2 M).

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the cooled
mixture over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous
NaHCOs solution and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield the crude product.
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» Purify the crude product by flash column chromatography on silica gel (eluent: ethyl
acetate/hexane gradient) to obtain tert-butyl (8-hydroxyoctyl)carbamate as a colorless oil.

Step 2: Synthesis of tert-Butyl (8-iodooctyl)carbamate

This protocol describes the conversion of the primary alcohol to an iodide using
triphenylphosphine and iodine.[1][2][3][4]

Materials:

tert-Butyl (8-hydroxyoctyl)carbamate

o Triphenylphosphine (PPhs)

e Imidazole

e lodine (I2)

e Dichloromethane (DCM)

e Saturated aqueous sodium thiosulfate (Na2S20s3) solution

e Brine (saturated agueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

» To a solution of tert-butyl (8-hydroxyoctyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq),
and imidazole (2.0 eq) in dichloromethane (approx. 0.3 M) at 0 °C, add iodine (1.5 eq)
portion-wise.

 Stir the reaction mixture at room temperature for 2-4 hours.
» Monitor the reaction by TLC until the starting material is consumed.

e Quench the reaction by adding saturated aqueous Na2S20s solution to remove excess
iodine.
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o Separate the organic layer and wash with brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient) to
afford tert-butyl (8-iodooctyl)carbamate as a pale yellow oil.

Step 3: Synthesis of 8-lodooctan-1-amine hydrochloride

This final step involves the removal of the Boc protecting group to yield the desired product.[5]

[e1[7118]

Materials:

e tert-Butyl (8-iodooctyl)carbamate

e 4 M HClin 1,4-dioxane

o Diethyl ether

Procedure:

o Dissolve tert-butyl (8-iodooctyl)carbamate (1.0 eq) in a minimal amount of 1,4-dioxane.
e Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

 Stir the mixture for 2-4 hours. The formation of a white precipitate should be observed.
e Monitor the deprotection by TLC.

e Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of
the product.

e Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to
obtain 8-iodooctan-1-amine hydrochloride as a white to off-white solid.

Visualizations
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Caption: Overall synthetic workflow for 8-iodooctan-1-amine production.
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Caption: Logical progression of the synthesis of 8-iodooctan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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